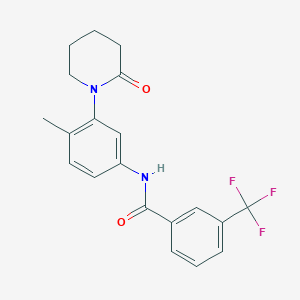

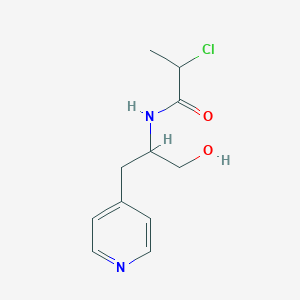

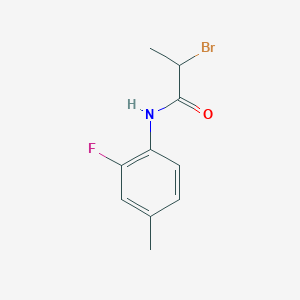

![molecular formula C18H14N4S4 B2364879 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 1334373-47-5](/img/structure/B2364879.png)

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine” is a compound that contains a thiazole ring, which is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a compound containing a thiazole ring .

Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be quite complex and depend on the specific substituents present on the thiazole ring . For example, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on the specific substituents present on the thiazole ring . For example, they can vary in terms of boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Semiconductors for Plastic Electronics

The compound is a promising building block in the synthesis of semiconductors for plastic electronics . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

2. Photocatalytic Activity for Hydrogen Production and Dye Degradation A thiazolo[5,4-d]thiazole functionalized covalent triazine framework shows superior photocatalytic activity for hydrogen production and dye degradation . The photocatalytic hydrogen production reaction rate of the material was as high as 17,600 μmol h−1 g−1 .

Antitumor Activity

Heterocyclic compounds containing nitrogen and sulphur, such as this compound, exhibit a wide variety of biological activities, including antitumor activity .

Antibacterial and Antifungal Activity

These compounds also show antibacterial and antifungal activities .

Anti-HIV Activity

Another important application of these compounds is their anti-HIV activity .

Boosting Conductivity of Doped Films

Its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P(NDI2OD-T2) films .

Synthesis of N-Heterocyclic Carbene

The precursor of N-heterocyclic carbene containing two electron-donating 2-picolyl groups was synthesized by the reaction of appropriate imidazole with alkyl halide in the presence of a base .

8. Synthesis of 1,3-Benzothiazol-2(3H)-one and its Derivatives The compound is used in the synthesis of 1,3-benzothiazol-2(3H)-one and some of its derivatives .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4S4/c1-8-4-7-12-13(9(8)2)21-17(24-12)22-16-19-10-5-6-11-15(14(10)25-16)26-18(20-11)23-3/h4-7H,1-3H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABBRALHQRPNPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

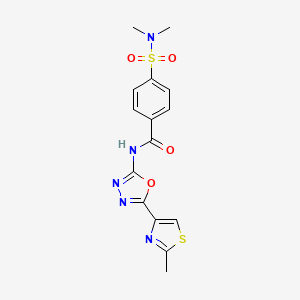

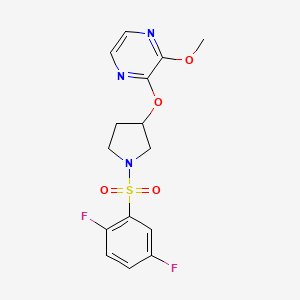

![N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide](/img/structure/B2364796.png)

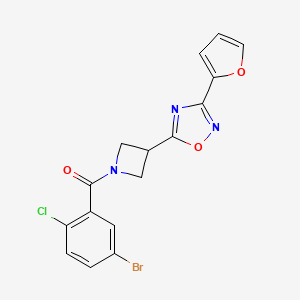

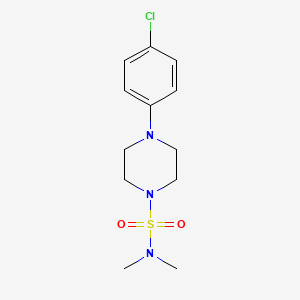

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide](/img/structure/B2364801.png)

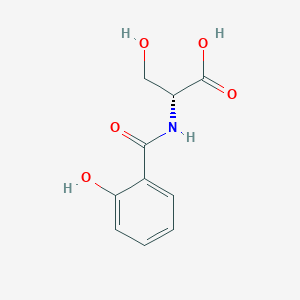

![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/no-structure.png)

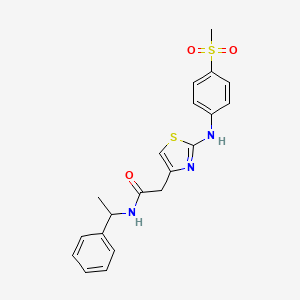

![N-(4-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2364810.png)

![N-(3-chlorophenyl)-2-{[3-cyano-5-hydroxy-4-(5-methylfuran-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2364814.png)